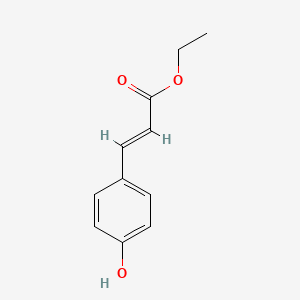

Ethyl coumarate

Description

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate has been reported in Apis with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQCEVXVQCPESC-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501341775 | |

| Record name | p-Coumaric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2979-06-8, 7362-39-2 | |

| Record name | NSC408777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Coumaric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of ethyl coumarate?

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Coumarate

This compound, also known as ethyl p-coumarate, is a naturally occurring cinnamate ester found in various plants, such as in hemp (Cannabis sativa L.) roots and camellia pollen[1][2]. It is a derivative of p-coumaric acid and has garnered interest in the scientific community for its biological activities, including antioxidant, anti-inflammatory, antifungal, and antimicrobial properties[3]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its biological significance.

Chemical and Physical Properties

This compound is an aromatic compound with the IUPAC name ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[4]. Its structure consists of a phenyl group substituted with a hydroxyl group, attached to an ethyl acrylate moiety. The molecule exists predominantly in the trans (E) configuration, which is the more thermodynamically stable isomer[5].

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [4][6] |

| Molecular Weight | 192.21 g/mol | [4][6] |

| CAS Number | 7362-39-2 | [4][7] |

| Appearance | Colorless to pale yellow liquid or low-melting solid/powder | [5][7] |

| Melting Point | 25-35 °C (estimated) | [5] |

| Boiling Point | 280-290 °C (estimated) | [5] |

| Density | 1.05-1.10 g/mL at 20°C (estimated) | [5] |

| pKa (Strongest Acidic) | 9.4 (predicted) | [8] |

| logP | 2.57 - 3.07 (predicted) | [8] |

| Water Solubility | Slightly soluble; 1.08 g/L (predicted) | [8] |

| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Ethanol | [5][7] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Source |

| ¹H NMR | (700 MHz, CDCl₃) δH: 7.42 (d, J=8.4 Hz), other peaks corresponding to the aromatic, vinylic, and ethyl protons. | [2] |

| ¹³C NMR | (175 MHz, CDCl₃) δC: 130.0 (d), 127.0 (s), and other signals confirming the carbon skeleton. | [2] |

| Mass Spectrometry (GC-MS) | Key fragments observed at m/z 102, 120, 147. | [4] |

| UV-Vis Spectroscopy | Absorption maxima recorded in methanol. | [9] |

| Infrared (IR) Spectroscopy | Spectra available, indicating characteristic functional group vibrations. | [10] |

| Raman Spectroscopy | Spectral data available. | [4] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Ethyl p-coumarate is commonly synthesized by the Fischer esterification of p-coumaric acid with ethanol in the presence of an acid catalyst[1].

Reactants and Materials:

-

p-Coumaric acid (1.0 equivalent)[1]

-

Absolute ethanol (excess, serves as solvent and reactant)[1][11]

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (catalytic amount)[1][12]

-

5% aqueous sodium bicarbonate (NaHCO₃) solution[1]

-

Hexane

-

Ethyl acetate (EA)

Procedure:

-

Dissolution: Dissolve p-coumaric acid (e.g., 100 mg, 0.61 mmol) in absolute ethanol (10 mL) in a round-bottom flask[1].

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to the solution while stirring[1].

-

Reaction: Attach a reflux condenser and heat the mixture at 70°C under reflux for approximately 5 hours[1]. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (6:1 v/v) mobile phase[1].

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution to pH 7.0 by adding a 5% aqueous NaHCO₃ solution[1].

-

Solvent Removal: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator[1].

Purification

The crude product obtained from synthesis requires purification to isolate pure this compound.

Method: Silica Gel Column Chromatography

-

Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system, such as a gradient of hexane and ethyl acetate.

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system (e.g., ethyl acetate/hexane, 1:99)[7].

-

Fraction Collection: Collect the fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield ethyl p-coumarate as a crystalline powder[9].

Analysis and Quantification

Method: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-DAD) HPLC-DAD is used for the identification and quantification of ethyl p-coumarate in extracts[1][2].

-

Sample Preparation: Prepare standard solutions of ethyl p-coumarate and dissolve the sample extract in a suitable solvent (e.g., methanol).

-

Chromatographic Conditions: Use a C18 column and a gradient elution with a mobile phase consisting of solvents like water (with formic acid) and acetonitrile.

-

Detection: Monitor the elution at a specific wavelength (e.g., 310 nm)[9].

-

Quantification: Compare the retention time and UV absorption spectrum of the peak in the sample chromatogram with that of the standard to identify and quantify ethyl p-coumarate[1][9].

Chemical Reactivity and Biological Activity

This compound can undergo several chemical reactions, including oxidation, reduction, and substitution at the aromatic ring or ester group[12]. The ester group can also be subjected to amidation[13].

Its biological activities are a subject of significant research:

-

Antifungal and Antimicrobial Activity: It has shown the ability to disrupt the plasma membrane of fungal cells and inhibit the growth of both Gram-positive and Gram-negative bacteria[12].

-

Antioxidant Activity: this compound acts as a free radical scavenger, helping to protect cells from oxidative stress[12].

-

Tyrosinase Inhibition: It is a non-competitive, reversible inhibitor of tyrosinase, an enzyme involved in melanin production. This property makes it a candidate for use in cosmetics and fruit preservation products[14]. The inhibition constant (Ki) has been reported as 1.83 μg/mL[14].

Visualizations

Caption: Fischer esterification workflow for this compound synthesis.

Caption: Mechanism of tyrosinase inhibition by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C11H12O3 | CID 676946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy p-Coumaric acid ethyl ester | 2979-06-8 [smolecule.com]

- 6. Page loading... [wap.guidechem.com]

- 7. p-Coumaric acid ethyl ester | 7362-39-2 [chemicalbook.com]

- 8. Showing Compound p-Coumaric acid ethyl ester (FDB000258) - FooDB [foodb.ca]

- 9. researchgate.net [researchgate.net]

- 10. acgpubs.org [acgpubs.org]

- 11. benchchem.com [benchchem.com]

- 12. This compound|For Research Use [benchchem.com]

- 13. acgpubs.org [acgpubs.org]

- 14. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Natural Sources, Isolation, and Biological Significance of Ethyl Coumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl coumarate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its roles in relevant signaling pathways. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and replication.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, with concentrations varying depending on the plant part and environmental conditions. The primary documented natural source is the roots of hemp (Cannabis sativa L.). Additionally, it can be obtained from the reactive extraction of biomass, such as corn fiber.

Table 1: Natural Sources and Reported Yields of this compound

| Source | Plant Part/Method | Yield/Concentration | Reference(s) |

| Hemp (Cannabis sativa L.) | Roots | 216 mg/kg of dry root | [1][2] |

| Total root extract | 6.47 mg/g of total extract | [3][2] | |

| Methylene chloride fraction of root extract | 17.25 mg/g of fraction | [4] | |

| Corn Fiber | Reactive Extraction | Not explicitly quantified for this compound alone, but extracted with ethyl ferulate. | [5] |

| Camellia Pollen | Pollen | Not quantified | [4] |

Isolation and Purification of this compound

The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is crucial for achieving high purity and yield.

Experimental Protocol: Isolation from Hemp Roots

This protocol is adapted from the methodology described for the isolation of this compound from hemp roots[1][3][2].

1. Sample Preparation:

-

Air-dry or freeze-dry the hemp roots to remove moisture.

-

Grind the dried material into a fine powder using a blender or mill to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered hemp root material in 70% aqueous ethanol at a 1:10 (w/v) ratio in a sealed container[1].

-

Agitate the mixture at room temperature for up to 14 days[4].

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in deionized water.

-

Perform liquid-liquid extraction sequentially with methylene chloride and then ethyl acetate[1]. This compound, being less polar, is expected to partition into the methylene chloride phase.

4. Purification by Column Chromatography:

-

Concentrate the methylene chloride fraction using a rotary evaporator.

-

Prepare a silica gel chromatography column packed with silica gel slurried in a non-polar solvent like hexane.

-

Dissolve the concentrated methylene chloride fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity[1].

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing the pure compound and evaporate the solvent to obtain purified this compound.

Workflow for Isolation and Purification of this compound from Hemp Roots

Biosynthesis of this compound

This compound is a derivative of p-coumaric acid, a central intermediate in the phenylpropanoid pathway in plants. The biosynthesis begins with the amino acid L-phenylalanine.

Phenylpropanoid Pathway Leading to p-Coumaric Acid

The final step, the esterification of p-coumaric acid with ethanol to form this compound, can occur naturally in plants, though the specific enzymatic processes are not well-documented. It can also be readily achieved through chemical synthesis[2][4].

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities with potential therapeutic applications.

Antifungal Activity

This compound has demonstrated significant antifungal properties. Its mechanism of action is believed to involve the disruption of the fungal plasma membrane, leading to increased permeability and leakage of intracellular components[1][6]. This disruption ultimately results in cell death.

Aldose Reductase Inhibition

This compound is a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications[7]. The inhibition is noncompetitive, with a reported half-inhibitory concentration (IC50) of 1.92 μM and a Ki value of 0.94 μM[3][7]. Molecular docking studies suggest that this compound binds to the anionic, hydrophobic, and selective pockets of the enzyme through hydrogen bonding and hydrophobic interactions with key amino acid residues such as Thr113, Cys80, Trp111, and Leu300[7].

Aldose Reductase Inhibition Pathway

Anti-inflammatory and Apoptotic Effects (Potential Mechanisms)

While direct studies on the anti-inflammatory and apoptotic signaling pathways of this compound are limited, research on structurally related compounds, such as other coumarins and p-coumaric acid, suggests potential mechanisms of action. These compounds have been shown to modulate key inflammatory and apoptotic pathways, including NF-κB, MAPK, and the intrinsic apoptosis pathway.

-

NF-κB Pathway: Many phenolic compounds are known to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. It is plausible that this compound may exert anti-inflammatory effects by interfering with this pathway.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another crucial pathway in inflammation and cell proliferation. Some coumarins have been shown to modulate MAPK signaling, suggesting a potential avenue for this compound's biological activity.

-

Apoptosis: p-Coumaric acid has been demonstrated to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial pathway[8][9][10]. Given its structural similarity, this compound may share a similar pro-apoptotic mechanism.

Conclusion

This compound is a promising natural product with demonstrated antifungal and aldose reductase inhibitory activities. While its natural occurrence appears to be somewhat restricted, efficient isolation protocols from sources like hemp root are available. Further research is warranted to explore a wider range of natural sources and to fully elucidate the specific signaling pathways through which this compound exerts its biological effects, particularly in the context of inflammation and apoptosis. Such studies will be crucial for unlocking its full potential in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of the inhibition of aldose reductase with p-coumaric acid ethyl ester. | Semantic Scholar [semanticscholar.org]

- 7. Characterization of the inhibition of aldose reductase with p-coumaric acid ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Ethyl p-Coumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl p-coumarate, a cinnamate ester found in various natural products. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and visualizes critical relationships and workflows.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for ethyl p-coumarate in a structured tabular format for ease of reference and comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of ethyl p-coumarate. The data presented below was obtained in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H-NMR Spectroscopic Data for Ethyl p-Coumarate

| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| 2, 6 | 7.42 | d | 8.4 |

| 3, 5 | 6.84 | d | 8.6 |

| 7 | 7.63 | d | 15.9 |

| 8 | 6.30 | d | 15.9 |

| 1' | 4.25 | q | 7.1 |

| 2' | 1.33 | t | 7.1 |

Table 2: ¹³C-NMR Spectroscopic Data for Ethyl p-Coumarate

| Position | Chemical Shift (δ ppm) | Multiplicity |

| 1 | 127.0 | s |

| 2, 6 | 130.0 | d |

| 3, 5 | 116.0 | d |

| 4 | 157.9 | s |

| 7 | 144.5 | d |

| 8 | 115.7 | d |

| 9 | 167.5 | s |

| 1' | 60.4 | t |

| 2' | 14.4 | q |

IR spectroscopy provides information about the functional groups present in ethyl p-coumarate. As an α,β-unsaturated ester, characteristic bands for the C=O and C=C bonds are observed.

Table 3: FT-IR Spectroscopic Data for Ethyl p-Coumarate

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | O-H stretch (phenolic) |

| ~3000-3100 | =C-H stretch (aromatic and vinylic) |

| ~2850-3000 | -C-H stretch (aliphatic) |

| ~1710-1730 | C=O stretch (α,β-unsaturated ester)[1] |

| ~1600-1640 | C=C stretch (vinylic and aromatic) |

| ~1515, 1590, 1605 | Aromatic ring vibrations |

| ~1100-1300 | C-O stretch (ester)[1] |

Mass spectrometry provides information about the mass and fragmentation pattern of ethyl p-coumarate, confirming its molecular weight and structural features.

Table 4: Mass Spectrometry Data for Ethyl p-Coumarate

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular Ion) |

| 147 | [M - OCH₂CH₃]⁺ |

| 120 | |

| 102 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the acquisition of the spectroscopic data.

-

Sample Preparation: A sample of ethyl p-coumarate is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: ¹H and ¹³C-NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Ascend III 700 spectrometer operating at 700 MHz for ¹H and 175 MHz for ¹³C.[2]

-

Data Acquisition:

-

For ¹H-NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C-NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).

-

Sample Preparation (Thin Solid Film Method):

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plate is recorded first. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.

-

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Sample Preparation: The ethyl p-coumarate sample is dissolved in a suitable volatile organic solvent, such as hexane or dichloromethane.[3]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC separates the components of the sample before they enter the mass spectrometer for detection.

-

GC Conditions:

-

Injector: The sample solution is injected into a heated port to vaporize the sample.

-

Column: A capillary column with a suitable stationary phase is used to separate the analyte.

-

Oven: The column temperature is programmed to ramp up to ensure good separation.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) is a common method for generating ions.

-

Analyzer: A mass analyzer (e.g., quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

Detector: An electron multiplier detects the ions.[4]

-

-

Data Processing: The output consists of a total ion chromatogram (TIC) and a mass spectrum for each chromatographic peak. The mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of ethyl p-coumarate.

Caption: Workflow for the spectroscopic analysis of ethyl p-coumarate.

Caption: Structure-spectra correlations for ethyl p-coumarate.

References

A Technical Guide to the Biological Activities of Ethyl Coumarate and Its Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Ethyl p-coumarate, an ester of p-coumaric acid, is a naturally occurring phenylpropanoid found in various plants, including hemp roots.[1][2][3] This compound and its synthetic derivatives have garnered significant attention within the scientific community for their broad spectrum of biological activities. Supported by a growing body of in vitro and in vivo research, these molecules exhibit potent antifungal, anti-inflammatory, antioxidant, anticancer, neuroprotective, and enzyme-inhibiting properties.[4][5][6][7][8] This technical guide provides an in-depth overview of the key biological activities of ethyl coumarate and its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further research and drug development efforts.

Synthesis of this compound

The synthesis of ethyl p-coumarate is typically achieved through the esterification of p-coumaric acid. The most common method is the Fischer esterification, which involves reacting p-coumaric acid with ethanol in the presence of an acid catalyst.

General Synthesis Workflow

// Nodes Reactants [label="p-Coumaric Acid + Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Acid Catalyst\n(e.g., H₂SO₄ or HCl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reflux", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Neutralization, Extraction,\nand Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ethyl p-Coumarate", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Catalyst -> Reaction; Reaction -> Purification; Purification -> Product; } caption="General workflow for the synthesis of ethyl p-coumarate."

Experimental Protocol: Synthesis of Ethyl p-Coumarate

A common laboratory-scale synthesis protocol is as follows:

-

Dissolution: p-Coumaric acid (e.g., 7.0 g, 42.6 mmol) is dissolved in an excess of ethanol (e.g., 106 mL).[9]

-

Catalysis: A few drops of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, are added to the solution.[3][9]

-

Reaction: The mixture is heated under reflux for several hours (e.g., 5 hours to overnight) to drive the esterification to completion.[3][9]

-

Work-up: After cooling, the reaction mixture is neutralized with an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[3][9]

-

Extraction: The product is extracted into an organic solvent, such as ethyl acetate. The organic layer is then washed with water and brine.[9]

-

Purification: The organic solvent is dried over an anhydrous salt (e.g., MgSO₄), filtered, and evaporated under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield pure ethyl p-coumarate.[9]

Key Biological Activities and Mechanisms

This compound and its derivatives have been evaluated for a range of biological effects. The following sections detail their primary activities, supported by quantitative data and mechanistic insights.

Antifungal Activity

Ethyl p-coumarate exhibits significant antifungal properties against various plant and food spoilage pathogens.[1][6]

Mechanism of Action: The primary antifungal mechanism involves the disruption of the fungal plasma membrane's integrity. Its amphiphilic nature allows it to insert into the lipid bilayer, leading to increased permeability, leakage of essential intracellular ions and molecules (like proteins and sugars), and ultimately, cell death.[1][6]

// Nodes EC [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Fungal Plasma\nMembrane", fillcolor="#FBBC05", fontcolor="#202124"]; Disruption [label="Membrane Disruption &\nIncreased Permeability", fillcolor="#F1F3F4", fontcolor="#202124"]; Leakage [label="Leakage of Ions,\nProteins, and Sugars", fillcolor="#F1F3F4", fontcolor="#202124"]; Death [label="Fungal Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EC -> Membrane [label="Interacts with"]; Membrane -> Disruption [color="#EA4335"]; Disruption -> Leakage [color="#EA4335"]; Leakage -> Death [color="#EA4335"]; } caption="Antifungal mechanism of ethyl p-coumarate."

Quantitative Data: Antifungal Activity

| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Ethyl p-coumarate | Alternaria alternata | IC₅₀ (mycelial growth) | 176.8 µg/mL | [6] |

| Ethyl p-coumarate | Alternaria alternata | In vivo (jujube fruit) | Significant disease reduction at 100 & 800 µg/mL | [6] |

| Dihydroxylated p-coumarate esters | Botrytis cinerea | Relative Growth Inhibition | 100% at 100 µM | [9][10] |

| Dihydroxylated p-coumarate esters | Sclerotinia sclerotiorum | Relative Growth Inhibition | 100% at 100 µM | [9][10] |

| p-Coumaric Acid (Control) | B. cinerea & S. sclerotiorum | Relative Growth Inhibition | ~30% at 100 µM |[9][10] |

Experimental Protocol: In Vitro Antifungal Assay The antifungal effect can be evaluated by measuring the inhibition of mycelial growth on a solid medium.

-

Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.

-

Medium: The compound is incorporated into a molten Potato Dextrose Agar (PDA) medium at various concentrations (e.g., 100 µM).[9]

-

Inoculation: A mycelial plug from a fresh culture of the target fungus (e.g., B. cinerea) is placed in the center of the compound-containing Petri dish.

-

Incubation: Plates are incubated at an appropriate temperature (e.g., 25°C) for several days.

-

Measurement: The diameter of the fungal colony is measured and compared to a control plate (without the compound). The percentage of relative growth inhibition is then calculated.[10]

Anti-inflammatory Activity

Ethyl p-coumarate demonstrates potent anti-inflammatory effects in both acute and chronic models of inflammation.[4][5]

Mechanism of Action: Its activity is attributed to the inhibition of key inflammatory processes, including the migration of leukocytes (such as neutrophils) to the site of inflammation and the production of pro-inflammatory mediators like interleukin-6 (IL-6), interleukin-8 (IL-8), and nitrite (NO₂⁻).[4] It also contributes to the reduction of oxidative stress associated with inflammation.[4][5]

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., Carrageenan)", fillcolor="#FBBC05", fontcolor="#202124"]; Mediators [label="Release of Pro-inflammatory\nMediators (IL-6, IL-8, NO₂⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Leukocyte Migration", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Edema, Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EC [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stimulus -> Mediators; Stimulus -> Migration; Mediators -> Inflammation; Migration -> Inflammation; EC -> Mediators [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee]; EC -> Migration [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee]; } caption="Anti-inflammatory mechanism of ethyl p-coumarate."

Quantitative Data: Anti-inflammatory Effects

| Model | Parameter Measured | Effect of Ethyl p-coumarate | Reference |

|---|---|---|---|

| Carrageenan-induced paw edema | Paw edema | Significant inhibition | [4][5] |

| Carrageenan-induced peritonitis | Neutrophil migration | Significant inhibition (p < 0.001) | [4] |

| Carrageenan-induced peritonitis | Total leukocyte migration | Significant inhibition (p < 0.001) | [4] |

| Carrageenan-induced peritonitis | Myeloperoxidase (MPO) | Significant inhibition (p < 0.01) | [4] |

| Carrageenan-induced peritonitis | IL-6 and IL-8 levels | Significant reduction | [4] |

| Carrageenan-induced peritonitis | Nitrite (NO₂⁻) levels | Significant reduction (p < 0.001) |[4] |

Experimental Protocol: Carrageenan-Induced Paw Edema Model This is a standard in vivo model for evaluating acute inflammation.

-

Animals: Swiss mice are typically used.[4]

-

Treatment: Animals are pre-treated orally with ethyl p-coumarate at various doses or a vehicle control. A positive control group receives a standard anti-inflammatory drug like indomethacin.[4]

-

Induction: After a set time (e.g., 1 hour), inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[4]

-

Measurement: The volume or thickness of the paw is measured using a plethysmometer at various time points post-injection (e.g., 1, 2, 3, and 4 hours).

-

Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

Tyrosinase Inhibitory Activity

Ethyl p-coumarate has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis, making it a compound of interest for applications in cosmetics and medicine to treat hyperpigmentation.[11][12]

Mechanism of Action: Kinetic studies reveal that ethyl p-coumarate acts as a noncompetitive inhibitor of tyrosinase.[11][12] This means it binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.[11][13] Docking simulations suggest this conformational change alters the binding forces for the substrate, L-tyrosine.[11]

// Nodes E [label="Tyrosinase (E)", fillcolor="#F1F3F4", fontcolor="#202124"]; S [label="L-Tyrosine (S)", fillcolor="#FBBC05", fontcolor="#202124"]; ES [label="ES Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; P [label="Melanin Precursor (P)", fillcolor="#202124", fontcolor="#FFFFFF"]; I [label="this compound (I)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EI [label="EI Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; ESI [label="Inactive ESI Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges E -> ES [label="+ S"]; S -> ES; ES -> P [label="k_cat"]; E -> EI [label="+ I"]; I -> EI; ES -> ESI [label="+ I"]; I -> ESI; } caption="Noncompetitive inhibition of tyrosinase by ethyl p-coumarate."

Quantitative Data: Tyrosinase Inhibition

| Compound | Metric | Value | Reference |

|---|---|---|---|

| Ethyl p-coumarate (p-CAEE) | IC₅₀ | 4.89 µg/mL | [11][12] |

| Arbutin (Control) | IC₅₀ | 51.54 µg/mL | [11][12] |

| Ethyl p-coumarate (p-CAEE) | Inhibition type | Noncompetitive | [11][12][13] |

| Ethyl p-coumarate (p-CAEE) | Kᵢ | 1.83 µg/mL | [11][12] |

| Ethyl p-coumarate (p-CAEE) | Kₘ | 0.52 mM | [11][12] |

| Coumarate Esters (general) | pIC₅₀ | 3.7 - 4.2 |[14] |

Experimental Protocol: Tyrosinase Inhibition Assay

-

Enzyme and Substrate: Mushroom tyrosinase is commonly used. L-DOPA or L-tyrosine serves as the substrate.

-

Reaction Mixture: A typical assay mixture in a 96-well plate contains a phosphate buffer (pH 6.8), the tyrosinase enzyme solution, and the test inhibitor (this compound) at various concentrations.

-

Incubation: The mixture is pre-incubated for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiation: The reaction is initiated by adding the substrate (e.g., L-DOPA).

-

Measurement: The formation of dopachrome is monitored spectrophotometrically by measuring the increase in absorbance at approximately 475 nm over time.

-

Analysis: The initial velocity of the reaction is calculated. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration. Kinetic parameters (Kᵢ, Kₘ) are determined using Lineweaver-Burk plots.[15]

Anticancer and Antiproliferative Activity

Coumarins, including derivatives of p-coumaric acid, have shown promise as anticancer agents by affecting various cancer cell lines.[16][17] While direct data on this compound is limited, related compounds like ethyl cinnamate and p-coumaric acid itself demonstrate mechanisms relevant to cancer therapy.

Mechanism of Action: The anticancer effects of related coumarins and phenylpropanoids involve multiple pathways. These include the induction of apoptosis (programmed cell death) via the p53/Bax/Bcl-2 pathway and the inhibition of critical signaling cascades required for tumor growth and angiogenesis, such as the VEGFR2 pathway.[17][18] p-Coumaric acid has been shown to suppress the expression of the epidermal growth factor receptor (EGFR) gene, which is crucial for colon cancer progression.[17]

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR2 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Downstream Signaling\n(e.g., PI3K/Akt, MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Angiogenesis &\nTumor Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EC [label="Ethyl Cinnamate\n(Analog)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds to"]; VEGFR2 -> Signaling [label="Activates"]; Signaling -> Response; EC -> VEGFR2 [label="Inhibits\nPhosphorylation", color="#34A853", style=dashed, arrowhead=tee]; } caption="Anti-angiogenesis via VEGFR2 pathway (shown for ethyl cinnamate)."

Quantitative Data: Antiproliferative Activity of Derivatives

| Compound | Cell Line | Metric | Value | Reference |

|---|---|---|---|---|

| Coumarin-estrogen conjugate 11 | MCF-7 (Breast Cancer) | GI₅₀ | 9.55 µM | [19] |

| 4-Hydroxytamoxifen (Control) | MCF-7 (Breast Cancer) | GI₅₀ | 9.33 µM | [19] |

| Phenethyl p-coumarate | P388 (Murine Leukemia) | IC₅₀ | >10 µg/mL (Implied) | [20] |

| N-phenethyl-p-coumaramide | P388 (Murine Leukemia) | IC₅₀ | >10 µg/mL (Implied) |[20] |

Experimental Protocol: MTT Antiproliferative Assay

-

Cell Culture: Cancer cells (e.g., MCF-7) are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compound (e.g., a coumarin derivative) for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

-

Measurement: The absorbance of the solution is measured using a microplate reader at approximately 570 nm.

-

Analysis: The absorbance is directly proportional to the number of viable cells. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) is calculated.

Neuroprotective Effects

p-Coumaric acid and certain coumarin derivatives have demonstrated neuroprotective properties, suggesting a potential therapeutic role for this compound in neurodegenerative diseases and ischemic injuries.[8][21][22]

Mechanism of Action: One key neuroprotective mechanism involves the activation of the Tropomyosin receptor kinase B (TRKB), the receptor for Brain-Derived Neurotrophic Factor (BDNF). Activation of the TRKB-CREB-BDNF signaling pathway promotes neuronal survival and plasticity. Coumarin derivatives have been shown to activate this cascade, leading to a reduction in the activity of caspases (enzymes that execute apoptosis) and a decrease in reactive oxygen species.[8]

// Nodes CD [label="Coumarin\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRKB [label="TRKB Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="ERK, PI3K-Akt\nSignaling", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="p-CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; Genes [label="BDNF & BCL2\n(Pro-survival genes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protection [label="Neuroprotection\n(Reduced Caspase Activity)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges CD -> TRKB [label="Activates"]; TRKB -> Downstream; Downstream -> CREB; CREB -> Genes [label="Upregulates"]; Genes -> Protection; } caption="Neuroprotective TRKB-CREB-BDNF signaling pathway."

Experimental Protocol: Cerebral Ischemia-Reperfusion Model This in vivo model simulates the effects of a stroke.

-

Animals: Male ICR mice are often used.[22]

-

Pre-treatment: Mice are orally administered the test compound (e.g., p-coumaric acid at 100 mg/kg) or a vehicle for a period before the surgery (e.g., 2 weeks).[22]

-

Ischemia Induction: Cerebral ischemia is induced by bilateral common carotid artery occlusion for a set duration (e.g., 30 minutes).[22]

-

Reperfusion: The occlusion is removed to allow blood flow to resume (reperfusion) for a period (e.g., 45 minutes).[22]

-

Analysis: After the procedure, brains are harvested for analysis. Infarct volume is measured using TTC staining, and neuronal death in specific regions like the hippocampus is assessed via histological staining (e.g., cresyl violet).[22] Biochemical markers of oxidative stress (e.g., MDA, SOD, catalase) are also measured.[22][23]

Other Reported Activities

Quantitative Data: Antileishmanial and Antiplasmodial Activities

| Compound | Target Organism | Metric | Value | Reference |

|---|---|---|---|---|

| Ethyl p-coumarate | Leishmania braziliensis | EC₅₀ | 4.91 ± 0.64 µg/mL | [24] |

| Ethyl p-coumarate | Plasmodium falciparum | EC₅₀ | 110.31 ± 30.84 µg/mL | [24] |

| Methyl p-coumarate | Leishmania braziliensis | EC₅₀ | 8.28 ± 0.14 µg/mL | [24] |

| Methyl p-coumarate | Plasmodium falciparum | EC₅₀ | 64.59 ± 2.89 µg/mL |[24] |

Conclusion and Future Directions

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential across multiple domains, including infectious disease, inflammation, oncology, and neurology. The data clearly indicates that structural modifications, such as ester chain length and hydroxylation of the coumaric acid core, can modulate biological efficacy.[9][24] Future research should focus on synthesizing novel derivatives to optimize structure-activity relationships, conducting more extensive in vivo studies to validate in vitro findings, and elucidating the molecular targets and signaling pathways with greater precision. These efforts will be crucial for translating the promising preclinical results of this compound and its analogs into viable clinical applications.

References

- 1. This compound|For Research Use [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots | MDPI [mdpi.com]

- 4. Inhibition of neutrophil migration and reduction of oxidative stress by ethyl p-coumarate in acute and chronic inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl p-coumarate exerts antifungal activity in vitro and in vivo against fruit Alternaria alternata via membrane-targeted mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. scispace.com [scispace.com]

- 12. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Coumaric acid derivatives as tyrosinase inhibitors: Efficacy studies through in silico, in vitro and ex vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The antiproliferative effect of coumarins on several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ethyl cinnamate suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and antiproliferative activity of coumarin-estrogen conjugates against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Phenolic composition and neuroprotective effects of the ethyl-acetate fraction from Inonotus sanghuang against H2O2-induced apoptotic cell death of primary cortical neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective effect of p-coumaric acid in mice with cerebral ischemia reperfusion injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Key differences between p-coumaric acid and ethyl coumarate.

An In-depth Technical Guide to the Core Differences Between p-Coumaric Acid and Ethyl Coumarate

Introduction

p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a phenolic compound ubiquitously found in a wide variety of plants.[1] It is a well-researched phytochemical known for a spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] this compound (EC), an ester derivative of p-coumaric acid, is synthesized from p-CA and is also found naturally, for instance, as a major phenolic component in hemp roots.[2][4] The esterification of p-coumaric acid to this compound alters its physicochemical properties, most notably its lipophilicity. This structural modification significantly influences its biological efficacy, membrane permeability, and potential therapeutic applications. This guide provides a detailed comparative analysis of p-coumaric acid and this compound, focusing on their chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and protocols.

Chemical and Physical Properties

The fundamental difference between p-coumaric acid and this compound lies in the substitution at the carboxylic acid group. In this compound, the acidic proton is replaced by an ethyl group, forming an ester. This change from a carboxylic acid to an ester significantly impacts the molecule's polarity and hydrogen bonding capability.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Coumaric acid: Mechanisms for Antimelanogenic Effects, Skin and Cell Membrane Permeability_Chemicalbook [chemicalbook.com]

- 4. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl Coumarate: A Technical Guide to its Potential as a Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl coumarate's potential as a tyrosinase inhibitor, a key target in the fields of dermatology, cosmetics, and food science. This document details the quantitative inhibitory data, in-depth experimental methodologies, and the underlying biochemical pathways associated with its mechanism of action.

Quantitative Inhibition Data

Ethyl p-coumarate (p-CAEE) has demonstrated significant inhibitory activity against tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Its potency is notably higher than that of arbutin, a commonly used tyrosinase inhibitor. The key quantitative parameters are summarized below.

| Compound | Target Enzyme | IC50 | Kᵢ (Inhibition Constant) | Kₘ (Michaelis Constant) | Inhibition Type |

| Ethyl p-coumarate (p-CAEE) | Mushroom Tyrosinase | 4.89 µg/mL[1][2] | 1.83 µg/mL[1][2] | 0.52 mM[1][2] | Noncompetitive[1][2] |

| Arbutin (Reference) | Mushroom Tyrosinase | 51.54 µg/mL[1][2] | - | - | - |

Mechanism of Action

Kinetic studies have revealed that ethyl p-coumarate acts as a noncompetitive inhibitor of tyrosinase.[1][2] This mode of inhibition indicates that ethyl p-coumarate does not bind to the active site of the enzyme, but rather to an allosteric site. This binding event induces a conformational change in the enzyme, which in turn affects the catalytic efficiency of the active site without preventing the substrate (L-tyrosine) from binding.

The inhibition by ethyl p-coumarate is reversible and dose-dependent.[1] Spectroscopic analyses, including UV-Vis and fluorescence spectroscopy, have provided further insights into its mechanism. UV-Vis spectroscopy has shown that ethyl p-coumarate does not chelate the copper ions within the active site of tyrosinase.[1][2] Fluorescence quenching studies have demonstrated that ethyl p-coumarate can quench the intrinsic fluorescence of tyrosinase, which is indicative of a direct interaction and a change in the enzyme's tertiary structure.[1] Molecular docking simulations support these findings, suggesting that the binding of ethyl p-coumarate to an allosteric site induces a conformational change in the catalytic region, thereby altering the binding affinity for L-tyrosine.[1][2]

Melanogenesis Signaling Pathway

Tyrosinase is the central enzyme in the melanogenesis signaling pathway, responsible for converting L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis. By inhibiting tyrosinase, this compound effectively blocks this pathway at a critical step.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a tyrosinase inhibitor.

Synthesis of Ethyl p-coumarate

Ethyl p-coumarate can be synthesized via Fischer esterification of p-coumaric acid.

Materials:

-

p-Coumaric acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Silica gel for thin-layer chromatography (TLC)

-

Hexane and Ethyl acetate for TLC mobile phase

Procedure:

-

Dissolve p-coumaric acid in an excess of absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

-

Heat the mixture under reflux for several hours (e.g., 5 hours at 70°C).

-

Monitor the reaction progress using TLC with a hexane:ethyl acetate (e.g., 6:1 v/v) mobile phase until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid by slowly adding a 5% aqueous NaHCO₃ solution until the pH reaches 7.0.

-

Evaporate the ethanol under reduced pressure.

-

The resulting crude product can be further purified by silica gel column chromatography.

Tyrosinase Inhibition Assay

This spectrophotometric assay measures the inhibitory effect of this compound on the L-DOPA oxidase activity of mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (e.g., 1000 units/mL in phosphate buffer)

-

L-3,4-dihydroxyphenylalanine (L-DOPA) solution (e.g., 10 mM in phosphate buffer)

-

Sodium phosphate buffer (50 mM, pH 6.8)

-

This compound stock solution (dissolved in DMSO)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Plate Setup: In a 96-well plate, add the following to the respective wells:

-

Test Wells: 40 µL of sodium phosphate buffer, 20 µL of various dilutions of this compound, and 20 µL of tyrosinase solution.

-

Positive Control Wells: 40 µL of sodium phosphate buffer, 20 µL of various dilutions of kojic acid, and 20 µL of tyrosinase solution.

-

Negative Control Well (No Inhibitor): 60 µL of sodium phosphate buffer and 20 µL of tyrosinase solution.

-

Blank Well: 80 µL of sodium phosphate buffer.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow for enzyme-inhibitor interaction.

-

Initiate Reaction: Add 20 µL of L-DOPA solution to all wells to start the reaction. The total volume in each well should be 100 µL.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Kinetic Analysis

To determine the type of inhibition, the tyrosinase inhibition assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound). The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).

Procedure:

-

Perform the tyrosinase inhibition assay as described in section 3.2, but for each concentration of this compound (including a zero-inhibitor control), vary the concentration of L-DOPA.

-

Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

-

Plot 1/V versus 1/[S] for each inhibitor concentration.

-

Analyze the resulting plot:

-

Competitive inhibition: Lines intersect on the y-axis.

-

Noncompetitive inhibition: Lines intersect on the x-axis.

-

Uncompetitive inhibition: Lines are parallel.

-

Mixed inhibition: Lines intersect in the second or third quadrant.

-

-

The inhibition constant (Kᵢ) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Fluorescence Quenching Spectroscopy

This technique is used to study the interaction between this compound and tyrosinase by measuring the quenching of the enzyme's intrinsic tryptophan fluorescence.

Materials:

-

Fluorometer

-

Quartz cuvette

-

Tyrosinase solution in phosphate buffer

-

This compound stock solution

Procedure:

-

Place the tyrosinase solution in a quartz cuvette.

-

Set the excitation wavelength to 280 nm (to excite tryptophan residues) and record the emission spectrum (typically from 300 to 400 nm).

-

Sequentially add small aliquots of the this compound stock solution to the tyrosinase solution.

-

After each addition, mix gently and record the fluorescence emission spectrum.

-

Correct the fluorescence intensity for the inner filter effect if necessary.

-

Analyze the data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), [Q] is the quencher concentration, and Ksv is the Stern-Volmer quenching constant.

-

A linear Stern-Volmer plot indicates a single type of quenching mechanism.

Conclusion

Ethyl p-coumarate has been identified as a potent noncompetitive inhibitor of tyrosinase, with significantly greater activity than the widely used inhibitor, arbutin. Its mechanism of action involves binding to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic activity without interfering with substrate binding. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and its derivatives as effective tyrosinase inhibitors for applications in the pharmaceutical, cosmetic, and food industries.

References

Ethyl Coumarate: A Comprehensive Technical Guide to Safety, Toxicity, and Laboratory Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, toxicity, and handling of ethyl coumarate in a laboratory setting. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Chemical Identification and Physical Properties

Ethyl p-coumarate, systematically known as ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate, is a cinnamate ester. It is a derivative of p-coumaric acid, a natural phenolic compound found in a variety of plants. The ethyl ester form enhances its lipophilicity compared to the parent acid.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₂O₃ | [1][2] |

| Molecular Weight | 192.21 g/mol | [1][2] |

| CAS Number | 7362-39-2, 2979-06-8 | [2][3] |

| Appearance | Light yellow to light brown solid/powder | [3] |

| Storage Temperature | 2-8°C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Safety and Hazard Information

According to available Safety Data Sheets (SDS), ethyl p-coumarate is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2]

GHS Hazard Statements

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[4]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[4]

-

P362: Take off contaminated clothing and wash before reuse.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Toxicological Data

Quantitative toxicological data for ethyl p-coumarate is limited, with many sources stating "no data available" for key endpoints such as acute toxicity. The following table summarizes the available information for ethyl p-coumarate and provides data for the related compounds p-coumaric acid and coumarin for reference. It is crucial to note that the toxicity of these related compounds may not be representative of ethyl p-coumarate.

| Substance | Test | Route | Species | Value | Reference |

| Ethyl p-coumarate | Acute Oral Toxicity (LD50) | Oral | - | No data available | [1][5] |

| Skin Corrosion/Irritation | Dermal | - | Causes skin irritation | [2] | |

| Serious Eye Damage/Irritation | Ocular | - | Causes serious eye irritation | [2] | |

| p-Coumaric Acid | Acute Oral Toxicity (LD50) | Oral | Mouse | 2850 mg/kg | [6] |

| Skin Corrosion/Irritation | Dermal | - | Causes skin irritation | [6] | |

| Serious Eye Damage/Irritation | Ocular | - | Causes serious eye irritation | [6] | |

| Coumarin | Acute Oral Toxicity (LD50) | Oral | Rat | 293 mg/kg | [7] |

| Acute Oral Toxicity (LD50) | Oral | Mouse | 196-780 mg/kg | [8] | |

| Acute Oral Toxicity (LD50) | Oral | Guinea Pig | 202 mg/kg | [8] |

Experimental Protocols

Safe Handling Procedures in the Laboratory

Engineering Controls:

-

Work in a well-ventilated area. The use of a laboratory fume hood is recommended, especially when handling the powder form to avoid dust formation.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5] Impervious clothing may be required for larger quantities.[1]

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a full-face respirator with an appropriate filter should be used.[1][5]

General Hygiene:

-

Avoid contact with skin and eyes.[5]

-

Do not breathe dust.[5]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the laboratory.

Storage Procedures

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Store separately from incompatible materials such as strong oxidizing agents.[2]

-

Recommended storage temperature is 2-8°C.[3]

Accidental Release Measures

-

Small Spills:

-

Large Spills:

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, seek medical attention. Remove contaminated clothing.[1][5]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Synthesis of Ethyl p-Coumarate (Fischer Esterification)

This protocol describes a general method for the synthesis of ethyl p-coumarate via Fischer esterification of p-coumaric acid.

Materials:

-

p-Coumaric acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve p-coumaric acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl p-coumarate.

-

The crude product can be further purified by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

Ethyl p-coumarate exhibits a range of biological activities, including antifungal and antioxidant properties.

Antifungal Mechanism of Action

The primary antifungal mechanism of ethyl p-coumarate and related cinnamic acid derivatives involves the disruption of the fungal cell membrane's integrity. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Caption: Antifungal mechanism of ethyl p-coumarate.

General Workflow for Laboratory Handling and Experimentation

The following diagram illustrates a logical workflow for the safe handling and use of ethyl p-coumarate in a typical laboratory experiment.

Caption: General laboratory workflow for ethyl p-coumarate.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment that should be conducted by qualified professionals before handling ethyl p-coumarate. The toxicological data for related compounds is provided for context and should not be directly extrapolated to ethyl p-coumarate. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use. All laboratory work should be performed in accordance with institutional safety policies and applicable regulations.

References

- 1. echemi.com [echemi.com]

- 2. szabo-scandic.com [szabo-scandic.com]

- 3. p-Coumaric acid ethyl ester | 7362-39-2 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sds.edqm.eu [sds.edqm.eu]

- 8. Frontiers | Safety Profile of Nutraceuticals Rich in Coumarins: An Update [frontiersin.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Unveiling Ethyl Coumarate in Industrial Hemp Roots: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, quantification, and experimental protocols related to ethyl coumarate found in the roots of industrial hemp (Cannabis sativa L.). The recent identification of this phenolic compound opens new avenues for research into the therapeutic potential of previously under-utilized parts of the hemp plant. This document synthesizes the available scientific literature, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex processes to facilitate understanding and further investigation.

Quantitative Data Summary

The primary study identifying this compound in industrial hemp roots quantified its presence in a total extract and various solvent fractions. The data is summarized in the table below for clear comparison.

| Sample | This compound Content (mg/g of extract) | p-Coumaric Acid Content (mg/g of extract) |

| Total Aqueous Ethanol Extract | 6.47 | 2.61 |

| Methylene Chloride (MC) Fraction | 17.25 | 0.46 |

| Ethyl Acetate (EA) Fraction | 3.32 | 83.37 |

| Water (WT) Fraction | Not Detected | 1.66 |

Data sourced from Oh et al. (2022).[1][2][3][4]

The content of this compound in the total extract corresponds to approximately 216 mg per kilogram of dry hemp root.[1][2][3][4]

Experimental Protocols

This section details the methodologies employed in the groundbreaking study that first isolated and identified this compound in industrial hemp roots.

Preparation of Hemp Root Extract and Solvent Fractionation

The initial extraction and subsequent fractionation are critical steps for isolating compounds of interest.

-

Plant Material : Dried roots of industrial hemp (Cannabis sativa L., cultivar 'cheungsam') were used.

-

Extraction :

-

The dried roots were pulverized into a fine powder.

-

The powdered root material was extracted with 80% aqueous ethanol at room temperature.

-

The resulting extract was filtered and concentrated under reduced pressure to yield the total extract.

-

-

Solvent Fractionation :

-

The total extract was suspended in water.

-

An equal volume of methylene chloride (MC) was added, and the mixture was partitioned. The MC layer was collected.

-

The remaining aqueous layer was then partitioned with an equal volume of ethyl acetate (EA). The EA layer was collected.

-

The final remaining aqueous layer constituted the water (WT) fraction.

-

Each fraction (MC, EA, and WT) was concentrated to dryness.[1][3]

-

Isolation of this compound

This compound was isolated from the methylene chloride (MC) fraction, where it was most abundant, using column chromatography.

-

First Column Chromatography :

-

The dried MC fraction was loaded onto a silica gel column.

-

The column was eluted with a solvent gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Fractions were collected and analyzed by thin-layer chromatography (TLC).

-

Fractions containing the target compound were combined and concentrated.

-

-

Second Column Chromatography :

-

The semi-purified compound was loaded onto another silica gel column.

-

Elution was performed with a mixed solvent of hexane and ethyl acetate in a 4:1 ratio.

-

Fractions were again collected and monitored by TLC.

-

Fractions containing the pure compound were combined and evaporated to yield purified this compound.[1][3]

-

Identification and Quantification

A combination of spectroscopic and chromatographic techniques was used to identify and quantify the isolated compound.

-

Structural Elucidation :

-

Quantification :

-

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-DAD) : The content of this compound and p-coumaric acid in the total extract and each fraction was determined using an HPLC-DAD system.

-

Column : A C18 column was used for separation.

-

Mobile Phase : A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) was employed.

-

Detection : The chromatograms were monitored at 310 nm.

-

Quantification : The concentration of each compound was calculated by comparing the peak area with that of a standard.[1][3][4]

-

-

Chemical Synthesis for Confirmation

To further confirm the identity of the isolated compound, ethyl p-coumarate was chemically synthesized for comparison.

-

Esterification Reaction :

-

p-Coumaric acid was dissolved in ethanol.

-

A catalytic amount of sulfuric acid was added.

-

The mixture was refluxed at 70°C for 5 hours.

-

The reaction was monitored for completion using TLC.

-

The reaction mixture was neutralized with an aqueous solution of sodium bicarbonate and then evaporated to dryness to yield synthetic ethyl p-coumarate.[1][5]

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and potential biological pathways associated with this compound.

Potential Signaling Pathways and Mechanisms of Action

While research on the specific signaling pathways of this compound is emerging, studies on its biological activities and those of its parent compound, p-coumaric acid, suggest several potential mechanisms.

This compound has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin synthesis. This suggests its potential application in cosmetics and treatments for hyperpigmentation.

The mechanism is described as noncompetitive, where this compound binds to an allosteric site on the tyrosinase enzyme, inducing a conformational change that inhibits its catalytic activity without blocking the substrate's access to the active site.[1][3]

This compound has demonstrated anti-inflammatory properties, such as the inhibition of neutrophil migration.[6][7] While its exact signaling pathway is under investigation, it may share mechanisms with its parent compound, p-coumaric acid, which is known to modulate key inflammatory pathways like NF-κB and MAPK.

This proposed pathway suggests that this compound may inhibit the activation of key signaling cascades (MAPK and NF-κB) that are triggered by inflammatory stimuli. This inhibition would, in turn, reduce the expression of pro-inflammatory genes, leading to an overall anti-inflammatory effect. Further research is required to confirm this mechanism for this compound specifically.

Conclusion and Future Directions

The discovery of this compound as a major phenolic compound in industrial hemp roots is a significant finding that underscores the potential of this plant material as a source of bioactive molecules.[1][2][3][4] The detailed experimental protocols provided herein offer a roadmap for researchers to replicate and build upon this initial work. The demonstrated biological activities, including tyrosinase inhibition and anti-inflammatory effects, warrant further investigation into the precise molecular mechanisms and signaling pathways involved. Future research should focus on in-depth bioactivity screening, preclinical and clinical studies to evaluate the therapeutic potential of this compound for applications in dermatology, inflammatory disorders, and beyond.

References

- 1. (Open Access) Tyrosinase inhibition by p-coumaric acid ethyl ester identified from camellia pollen. (2021) | Lijun Li | 13 Citations [scispace.com]

- 2. This compound|For Research Use [benchchem.com]

- 3. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of neutrophil migration and reduction of oxidative stress by ethyl p-coumarate in acute and chronic inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the synthesis of ethyl coumarate from p-coumaric acid.

Abstract

This document provides a comprehensive protocol for the synthesis of ethyl p-coumarate, an ester derivative of the naturally occurring phenolic compound p-coumaric acid. Ethyl p-coumarate is of significant interest in natural product chemistry and agricultural science due to its biological activities, including antifungal and antioxidant properties[1]. The synthesis is achieved through a Fischer-Speier esterification, a reliable and straightforward acid-catalyzed reaction between p-coumaric acid and ethanol[2][3][4]. This protocol is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, optimized reaction parameters, and characterization data.

Introduction

p-Coumaric acid is a hydroxycinnamic acid naturally found in a wide variety of plants[5][6]. Its ethyl ester, ethyl p-coumarate, has been identified as a major phenolic component in the roots of industrial hemp (Cannabis sativa L.) and has demonstrated notable biological activities, including potential as an antifungal agent[1][7][8]. The esterification of p-coumaric acid not only facilitates its study but can also modulate its physicochemical properties, potentially enhancing its bioavailability and efficacy in various applications[9].

The Fischer esterification is an equilibrium-controlled reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water[3][4]. To maximize the yield of ethyl p-coumarate, an excess of ethanol is used to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle[10]. This protocol details the synthesis using either sulfuric acid or hydrochloric acid as the catalyst.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| p-Coumaric acid | ≥98% | Sigma-Aldrich |

| Ethanol (absolute/anhydrous) | ACS grade | Fisher Scientific |

| Sulfuric acid (H₂SO₄), concentrated | ACS grade | VWR |